molecular formula C15H21Cl2N3OS B1402445 N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride CAS No. 1361118-61-7

N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Cat. No.: B1402445
CAS No.: 1361118-61-7
M. Wt: 362.3 g/mol
InChI Key: GAGJNDMEFOUEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is a synthetic organic compound with a molecular formula of C15H21Cl2N3OS and a molecular weight of 362.31 g/mol . This complex molecule features a thieno[2,3-b]pyridine core structure, a scaffold of significant interest in medicinal chemistry and drug discovery for its potential to interact with various biological targets. The compound's structure is further characterized by a piperidine substituent and a dimethylcarboxamide functional group, presenting it as a valuable chemical intermediate or reference standard for pharmaceutical research and development. The specific physicochemical properties, mechanism of action, and primary research applications for this compound are not fully characterized in the available literature. Researchers are encouraged to investigate its potential utility in specific biological assays. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N-dimethyl-3-piperidin-4-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS.2ClH/c1-18(2)15(19)13-12(10-5-8-16-9-6-10)11-4-3-7-17-14(11)20-13;;/h3-4,7,10,16H,5-6,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGJNDMEFOUEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C2=C(S1)N=CC=C2)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride typically involves multistep reactions starting from readily available precursors. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core . This intermediate is then further functionalized to introduce the piperidine ring and the carboxylic aciddimethylamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Catalysts such as high surface area or nanosized MgO in ethanol can be used to enhance the efficiency of the reactions . The use of continuous flow reactors and other advanced technologies can further improve the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, solvents like ethanol and dioxane, and catalysts such as palladium on carbon . Reaction conditions typically involve moderate temperatures and controlled atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar thieno[2,3-b]pyridine structures have shown efficacy against various cancer cell lines. For instance:

  • Inhibition of Cell Proliferation : Studies have demonstrated that derivatives of thieno[2,3-b]pyridine can inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. This inhibition is attributed to their ability to target specific kinases involved in cancer progression .

Kinase Inhibition

The compound has been investigated for its role as a kinase inhibitor, particularly targeting the IKK complex involved in inflammatory diseases and cancer:

  • Mechanism of Action : It inhibits the activity of the IKK complex, which plays a crucial role in the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines .

Neurological Applications

N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride may also have implications in neurological research:

  • Potential for Treating Neurodegenerative Diseases : Compounds structurally related to this compound have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease .

Table 1: Summary of Research Findings

Study ReferenceApplication FocusKey Findings
Anticancer ActivityInhibition of cell proliferation in HeLa and HCT116.
Kinase InhibitionEffective inhibitor of IKK complex; reduces cytokine expression.
Neurological ApplicationsPotential neuroprotective effects; modulation of neurotransmitters.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Thienopyridine Carboxamide Analogs

Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
N,N-Dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride (Target) C₁₅H₂₁N₃OS·2HCl 364.38 N,N-dimethyl carboxamide, piperidin-4-yl CNS receptor modulation (inferred)
N-Methyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride Not available Not available N-methyl carboxamide, piperidin-4-yl Unknown (structural analog)
3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide (LY2119620) C₁₉H₂₄ClN₅O₃S 438.00 Chloro, cyclopropyl, methyl, piperazine-oxoethoxy M2/M4 receptor allosteric modulator

Key Observations :

  • The N,N-dimethyl carboxamide in the target compound may enhance metabolic stability compared to the N-methyl analog .
  • LY2119620 demonstrates that thienopyridine carboxamides with bulky substituents (e.g., piperazine-oxoethoxy) exhibit receptor specificity, suggesting the target compound’s piperidinyl group could similarly influence binding .

Comparison with Other Pyridine Derivatives

Table 2: Pyridine-Based Compounds with Divergent Functionalization
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, pivalamide Synthetic intermediate
2-Chloro-6-iodo-3-pivalamidoisonicotinic acid C₁₁H₁₂ClIN₂O₃ 382.58 Chloro, iodo, carboxylic acid Catalysis or ligand synthesis
N,N-Dimethylpiperidinium chloride (Mepiquat chloride) C₇H₁₆ClN 173.67 Quaternary ammonium, dimethyl Plant growth regulator

Key Observations :

  • Mepiquat chloride shares a dimethylated nitrogen but lacks the thienopyridine core, highlighting structural versatility of piperidine derivatives across applications (CNS vs. agriculture) .

Physicochemical and Functional Insights

  • Solubility : The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral pyridine derivatives (e.g., compounds) .
  • Bioactivity : Piperidine/piperazine moieties (as in the target and LY2119620) are critical for CNS activity due to their ability to cross the blood-brain barrier .

Biological Activity

N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and results from various studies.

  • Molecular Formula : C₁₃H₁₈Cl₂N₄OS
  • Molecular Weight : 362.3 g/mol
  • CAS Number : 1361118-61-7

This compound exhibits activity primarily through modulation of neurotransmitter receptors and enzymes involved in various physiological processes. It is particularly noted for its interaction with metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders.

  • Allosteric Modulation : Research indicates that the compound acts as a positive allosteric modulator of mGluR5, enhancing glutamate-induced signaling without directly activating the receptor itself . This mechanism suggests potential applications in treating conditions such as schizophrenia and anxiety disorders.
  • Enzymatic Inhibition : The compound has shown promise in inhibiting certain cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, it demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory potential .

Therapeutic Implications

The diverse biological activities suggest potential therapeutic applications, including:

  • Neurological Disorders : The modulation of mGluRs positions this compound as a candidate for treating schizophrenia and other cognitive disorders.
  • Cancer Treatment : Its inhibitory effects on CDKs suggest that it could be explored as a chemotherapeutic agent, particularly in cancers where these kinases are dysregulated .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated significant antiproliferative effects on various cancer cell lines, including HeLa and A375 cells. These studies highlight its potential as an anticancer agent .
  • In Silico Predictions : Computational studies using tools like SwissTargetPrediction have identified multiple potential targets for this compound, indicating a broad spectrum of biological activities ranging from antimicrobial to antiarrhythmic effects .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismReference
Positive Allosteric ModulatormGluR5
Cyclin-dependent Kinase InhibitionCDK2 (IC50 = 0.36 µM), CDK9 (IC50 = 1.8 µM)
Antiproliferative EffectsHeLa, A375 cell lines
Potential Antimicrobial ActivityVarious bacterial strains

Q & A

Q. What synthetic routes are recommended for synthesizing N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves coupling reactions between thieno[2,3-b]pyridine precursors and piperidine derivatives. For example, a related compound (2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) was synthesized using NaOH in dichloromethane, achieving 99% purity after purification . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution.
  • Catalyst use : Amine bases (e.g., triethylamine) can improve reaction efficiency.
  • Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm proton environments (e.g., dimethyl groups at δ 2.8–3.2 ppm, piperidine protons at δ 1.5–2.5 ppm) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to molecular formula).
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro receptor binding affinity and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:
  • Pharmacokinetic profiling : Measure plasma half-life (via LC-MS) and tissue distribution in rodent models.
  • Metabolite identification : Use liver microsome assays to detect active/inactive metabolites .
  • Formulation optimization : Improve solubility via salt forms (e.g., dihydrochloride) or co-solvents (e.g., cyclodextrins) .

Q. What strategies resolve conflicting receptor selectivity data across different assay platforms?

  • Methodological Answer : Orthogonal assays and controlled conditions are critical:
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCRs) and buffer conditions (pH 7.4, 1 mM Mg²⁺).
  • Counter-screening : Test against related receptors (e.g., σ1 vs. σ2) to rule off-target effects.
  • Structural analysis : Compare binding modes using molecular docking (e.g., piperidine interactions with hydrophobic pockets) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are optimal?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Test in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal stability : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for acute toxicity (Category 4 for oral/dermal/inhalation routes) . Key precautions:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Data Interpretation and Optimization

Q. How should researchers optimize dose-response curves in preclinical studies?

  • Methodological Answer :
  • Dose range : Start with 0.1–100 µM (in vitro) or 1–50 mg/kg (in vivo).
  • Statistical models : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Positive controls : Include reference compounds (e.g., known receptor agonists/antagonists) for assay validation .

Conflict Resolution in Data

Q. How can contradictory results in solubility assays be reconciled?

  • Methodological Answer :
  • Solvent selection : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4).
  • Dynamic light scattering (DLS) : Check for aggregation at high concentrations (>100 µM).
  • Alternative methods : Use nephelometry or UV-Vis spectroscopy for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride
Reactant of Route 2
N,N-dimethyl-3-(piperidin-4-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.